3,3-Dimethoxy-2-methylcyclobutan-1-one
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Overview
Description
3,3-Dimethoxy-2-methylcyclobutan-1-one is an organic compound with the molecular formula C7H12O3. It is a cyclobutane derivative characterized by the presence of two methoxy groups and a methyl group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethoxy-2-methylcyclobutan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phase transfer catalysis to facilitate the ring closure of 1,3-diols . The key steps include the transformation of a carboxyl group to a methyl group and the subsequent cyclization to form the cyclobutane ring. This method provides good yields and is efficient for producing the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of advanced purification techniques ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethoxy-2-methylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3,3-Dimethoxy-2-methylcyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethoxy-2-methylcyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can influence biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3,3-Dimethoxy-2-methylcyclobutan-1-one can be compared with other cyclobutane derivatives, such as:
Cyclobutane: A simple cycloalkane with no functional groups.
3,3-Dimethoxycyclobutanone: Similar structure but without the methyl group.
2-Methylcyclobutanone: Lacks the methoxy groups.
The uniqueness of this compound lies in its combination of methoxy and methyl groups, which confer distinct chemical properties and reactivity compared to other cyclobutane derivatives .
Properties
Molecular Formula |
C7H12O3 |
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Molecular Weight |
144.17 g/mol |
IUPAC Name |
3,3-dimethoxy-2-methylcyclobutan-1-one |
InChI |
InChI=1S/C7H12O3/c1-5-6(8)4-7(5,9-2)10-3/h5H,4H2,1-3H3 |
InChI Key |
LAOILEPBCHYXJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)CC1(OC)OC |
Origin of Product |
United States |
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